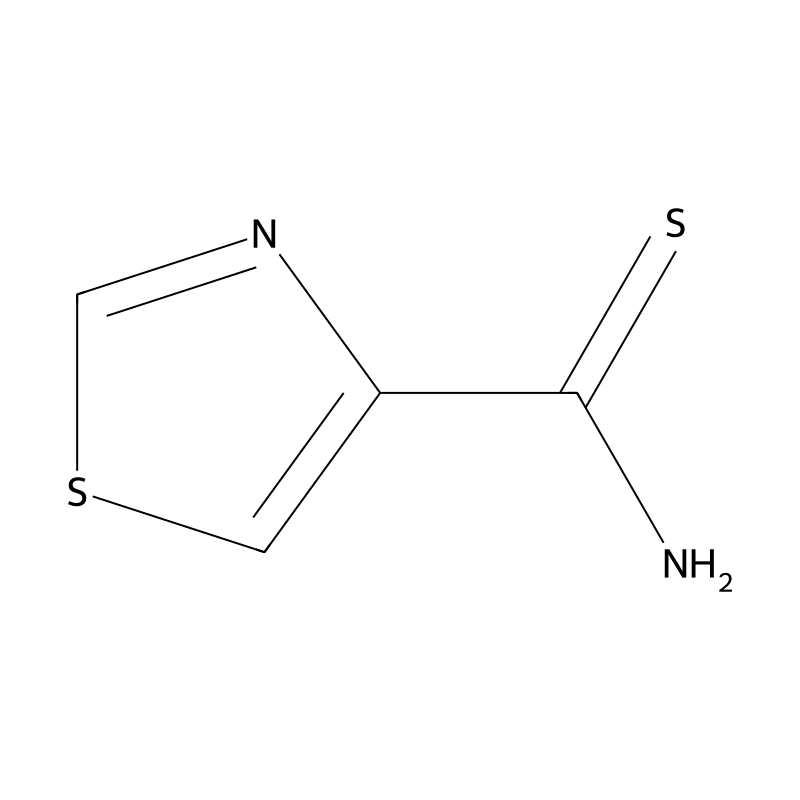Thiazole-4-carbothioamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .
Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules
Antihypertensive, Anti-inflammatory, Antischizophrenia, Antibacterial, Anti-HIV, Hypnotics, Antiallergic, Analgesic, Fibrinogen Receptor Antagonist, Bacterial DNA Gyrase B Inhibitor, Antitumor and Cytotoxic Activities
Thiazole-4-carbothioamide is a compound characterized by a thiazole ring, which consists of a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound features a carbothioamide functional group at the 4-position of the thiazole ring. The thiazole moiety is known for its aromatic properties, which arise from the delocalization of π-electrons across the ring, making it a versatile entity in organic synthesis and medicinal chemistry. The presence of sulfur and nitrogen allows for diverse chemical reactivity, contributing to its potential applications in various fields.
- Nucleophilic Substitution: The sulfur atom can act as a nucleophile, facilitating substitution reactions with electrophiles.
- Condensation Reactions: It can undergo condensation with carbonyl compounds to form more complex structures.
- Cyclization Reactions: Thiazole derivatives can be synthesized through cyclization processes involving thioureas and haloketones or aldehydes .
- Oxidation Reactions: The thiazole ring can undergo oxidation, leading to various derivatives that may exhibit different biological activities .
Thiazole-4-carbothioamide exhibits significant biological activities, including:
- Antimicrobial Properties: Compounds derived from thiazole have shown efficacy against various bacterial and fungal strains.
- Anticancer Activity: Some derivatives have been reported to inhibit cancer cell proliferation, particularly in leukemia models .
- Neuroprotective Effects: Recent studies indicate that thiazole derivatives may modulate receptor activity in the central nervous system, providing potential therapeutic avenues for neurodegenerative diseases .
These biological activities are largely attributed to the structural features of the thiazole ring and the carbothioamide functionality.
The synthesis of thiazole-4-carbothioamide can be achieved through several methods:
- Condensation of Thiourea with Haloketones: This method involves reacting thiourea with α-haloketones or α-haloaldehydes, leading to the formation of thiazoles in good yields .
- Cyclization Reactions: Cyclization of N-substituted thioureas with carbonyl compounds can yield thiazoles effectively .
- Using Ionic Liquids: Recent advancements have shown that ionic liquids can facilitate the synthesis of thiazoles under mild conditions, enhancing yield and purity .
These methods highlight the versatility of synthetic approaches available for producing thiazole derivatives.
Thiazole-4-carbothioamide has several applications:
- Pharmaceuticals: Its derivatives are being explored as potential drugs due to their antimicrobial and anticancer properties.
- Agriculture: Some thiazole derivatives are used as fungicides and herbicides.
- Materials Science: Thiazole compounds are being investigated for their use in organic electronics and as dyes due to their unique electronic properties.
Interaction studies involving thiazole-4-carbothioamide focus on its effects on various biological systems. Recent research has demonstrated its ability to modulate receptor kinetics, particularly in glutamate receptors, suggesting potential neuroprotective mechanisms . The compound's interactions with enzymes and other biomolecules are critical for understanding its pharmacological profiles.
Thiazole-4-carbothioamide shares structural characteristics with several related compounds, each exhibiting unique properties:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Thiazole-2-carboxamide | Thiazole Derivative | Antimicrobial, Anticancer | Carboxylic acid group enhances solubility |
| Benzothiazole | Benzene-Fused Thiazole | Anticancer, Antimicrobial | Extended π-system increases reactivity |
| Thiosemicarbazide | Thiosemicarbazone | Antimicrobial, Antiviral | Contains additional nitrogen atom |
| 2-Aminothiazole | Amino-Thiazole | Antimicrobial, Anticancer | Amino group enhances biological activity |
These compounds illustrate the diversity within the thiazole family while highlighting the unique attributes of thiazole-4-carbothioamide.








